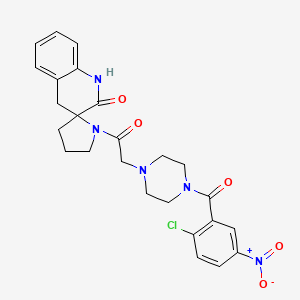

Chitin synthase inhibitor 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26ClN5O5 |

|---|---|

Molecular Weight |

512.0 g/mol |

IUPAC Name |

1'-[2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]acetyl]spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |

InChI |

InChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34) |

InChI Key |

NXSUIRNYGMLAHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Chitin Synthase Inhibitor 14 (Compound 4n): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of Chitin Synthase Inhibitor 14 (compound 4n), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative with potent antifungal properties. The following sections detail the quantitative inhibitory and antifungal data, the experimental protocols for key biological assays, and visual representations of the experimental workflow and the targeted biological pathway.

Data Presentation

Compound 4n has demonstrated significant inhibitory activity against chitin synthase and potent antifungal activity against a range of pathogenic fungi, including drug-resistant strains. The quantitative data for compound 4n and relevant control drugs are summarized in the tables below.

Table 1: In Vitro Chitin Synthase (CHS) Inhibitory Activity

| Compound | IC50 (μM) |

| 4n | 98.3 ± 13.5 |

| Polyoxin B | 93.5 ± 11.1 |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

| Fungal Strain | Compound 4n | Fluconazole | Polyoxin B |

| Candida albicans (ATCC 10231) | 2 | 4 | 8 |

| Candida albicans (Fluconazole-resistant) | 4 | >64 | 8 |

| Cryptococcus neoformans (ATCC 32045) | 8 | 8 | 16 |

| Aspergillus fumigatus (ATCC 10894) | 8 | 8 | 16 |

| Aspergillus flavus (ATCC 10124) | 4 | 16 | 16 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of compound 4n.

In Vitro Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of chitin synthase.

-

Enzyme Preparation:

-

Fungal mycelia are harvested and ground in a suitable buffer (e.g., Tris-HCl) to obtain a crude enzyme extract.

-

The extract is then centrifuged, and the supernatant containing the chitin synthase is collected.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Each well contains the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.

-

The reaction is incubated at an optimal temperature (e.g., 28 °C) for a specific duration.

-

The amount of synthesized chitin is quantified. A common method involves the binding of a fluorescently labeled lectin, such as Wheat Germ Agglutinin (WGA), to the chitin, followed by measurement of the fluorescence signal.

-

The percentage of inhibition is calculated by comparing the signal from wells with the test compound to the control wells (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[1][2][3][4]

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

A suspension of fungal spores or cells is prepared in a sterile saline solution.

-

The suspension is adjusted to a standardized concentration (e.g., 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microtiter plate.

-

The test compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in the wells of the plate.

-

Each well is then inoculated with the standardized fungal suspension.

-

Control wells containing only the medium and the fungal suspension (positive control) and only the medium (negative control) are included.

-

The plates are incubated at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the discovery of compound 4n and the targeted biological pathway.

Caption: Experimental workflow for the discovery and evaluation of compound 4n.

Caption: Fungal chitin biosynthesis pathway and the point of inhibition by compound 4n.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Unlike vertebrates and plants, fungi rely on chitin for survival, making its biosynthesis an attractive target for novel antifungal agents. Chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, is a key focus for the development of such inhibitors. This technical guide provides a detailed overview of the mechanism of action of Chitin Synthase Inhibitor 14 (also referred to as compound 4n ), a novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative. This document synthesizes available data on its inhibitory effects, antifungal activity, and mode of interaction with chitin synthase, providing a valuable resource for researchers in mycology and drug development.

Introduction to this compound (Compound 4n)

This compound (CSI-14), identified as compound 4n in its primary study, is a novel synthetic molecule belonging to a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1] These compounds were specifically designed as potential chitin synthase inhibitors. CSI-14 has demonstrated significant inhibitory activity against chitin synthase and potent antifungal properties against a range of pathogenic fungi, including drug-resistant strains.[1] Its mechanism, characterized as non-competitive inhibition, distinguishes it from some existing CHS inhibitors and suggests a unique mode of action.[1][2]

Core Mechanism of Action

The primary mechanism of action of CSI-14 is the inhibition of chitin synthase (CHS), a transmembrane enzyme that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin.[3][4][5] By disrupting this crucial process, CSI-14 compromises the integrity of the fungal cell wall, leading to cell lysis and death.

Non-Competitive Inhibition of Chitin Synthase

Enzyme kinetics studies have revealed that CSI-14 and its analogues act as non-competitive inhibitors of chitin synthase.[1][2] This means that the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-GlcNAc) binds. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding. The synergistic effects observed when CSI-14 is combined with the competitive inhibitor polyoxin B further substantiate its non-competitive mode of action.[1][6]

Disruption of Fungal Cell Wall Integrity

The inhibition of chitin synthesis directly impacts the structural integrity of the fungal cell wall. This is particularly critical in growing fungi, which require continuous cell wall remodeling. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis. The antifungal effect of CSI-14 was confirmed by sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) rescued the fungi from the lytic effects of the compound, indicating that the primary target is indeed the cell wall.[1][6][2]

Quantitative Data

The following tables summarize the quantitative data for this compound (compound 4n ) and related compounds from the primary study.

Table 1: Chitin Synthase Inhibitory Activity

| Compound | IC50 (mM) vs. Chitin Synthase |

| 4n | Comparable to Polyoxin B |

| 4d | Comparable to Polyoxin B |

| 4k | Comparable to Polyoxin B |

| 4o | Comparable to Polyoxin B |

| Polyoxin B (Control) | 0.082 ± 0.013 |

Note: The primary abstract states the IC50 values were "close to that of the control drug". Specific values for 4n were not available in the abstract.[1]

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

| Compound | Candida albicans | Aspergillus flavus |

| 4n | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B |

| 4d | Stronger than Fluconazole & Polyoxin B | - |

| 4f | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B |

| 4k | Stronger than Fluconazole & Polyoxin B | - |

| 4o | - | Better than Fluconazole & Polyoxin B |

| Fluconazole (Control) | - | - |

| Polyoxin B (Control) | - | - |

Note: The abstract describes the activity as "stronger" or "better" without providing specific MIC values.[1][6] These compounds also showed potency against drug-resistant fungal variants.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CSI-14.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on chitin synthase activity.

-

Enzyme Preparation: Crude chitin synthase is extracted from fungal cells (e.g., Sclerotinia sclerotiorum or Candida albicans) through mechanical disruption and differential centrifugation to isolate the membrane fraction containing the enzyme.

-

Reaction Mixture: The assay is typically performed in a microplate format. Each well contains:

-

Phosphate buffer (e.g., pH 7.0)

-

Magnesium chloride (as a cofactor)

-

UDP-N-acetylglucosamine (substrate)

-

Test compound (CSI-14) at various concentrations.

-

A control with a known inhibitor (e.g., Polyoxin B) and a no-inhibitor control.

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for chitin synthesis.

-

Quantification of Chitin: The newly synthesized chitin, being an insoluble polymer, is quantified. A common non-radioactive method involves a wheat germ agglutinin (WGA) binding assay. WGA specifically binds to chitin.

-

The reaction mixture is transferred to a WGA-coated microplate.

-

After incubation and washing to remove unbound components, the amount of bound chitin (and thus WGA) is determined using a colorimetric or fluorometric method, often involving a WGA-conjugated enzyme like horseradish peroxidase.

-

-

Data Analysis: The reaction rates are calculated from the measured absorbance or fluorescence. The percentage of inhibition for each compound concentration is determined relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting inhibition percentage against inhibitor concentration.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

-

Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar). A suspension of fungal spores or cells is prepared and adjusted to a standardized concentration.

-

Assay Setup: A serial dilution of the test compound (CSI-14) is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Sorbitol Protection Assay

This assay is used to confirm that the antifungal activity of a compound is due to its effect on the cell wall.

-

Assay Principle: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, the resulting cell lysis can be prevented by increasing the osmotic pressure of the growth medium with sorbitol.

-

Methodology: The MIC determination protocol is followed, but two sets of microplates are prepared in parallel. One set contains the standard growth medium, while the other contains the medium supplemented with an osmotic stabilizer like 0.8 M sorbitol.

-

Interpretation: If the MIC of the compound increases significantly in the presence of sorbitol, it confirms that the compound's primary mechanism of action is the disruption of cell wall integrity. The study on CSI-14 showed such results, further confirming its role as a cell wall synthesis inhibitor.[1][6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the design, synthesis, and evaluation of this compound.

Signaling Pathway Disruption

As CSI-14 acts directly on the chitin synthase enzyme, it does not directly interfere with upstream signaling pathways that regulate CHS gene expression. Instead, it directly blocks the enzymatic output of these pathways. The cell wall integrity (CWI) pathway is a key signaling cascade that responds to cell wall stress and can upregulate chitin synthesis as a compensatory mechanism. While CSI-14 does not inhibit the signaling itself, it blocks the resulting enzymatic action, creating a potent antifungal effect.

Conclusion

This compound (4n ) represents a promising lead compound for the development of new antifungal therapies. Its mechanism as a non-competitive inhibitor of chitin synthase offers a distinct advantage, potentially circumventing resistance mechanisms associated with active-site mutations. The potent activity against a broad spectrum of fungi, including clinically relevant and drug-resistant strains, underscores its therapeutic potential. Further research, including in vivo efficacy studies and detailed structural biology of its interaction with chitin synthase, will be critical in advancing this compound toward clinical applications.

References

- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives as Potent Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity. This technical guide provides an in-depth overview of the synthesis, antifungal properties, and mechanism of action of these derivatives. Quantitative data from key studies are summarized, and detailed experimental protocols for their biological evaluation are provided. Furthermore, this guide visualizes the proposed mechanism of action and experimental workflows to facilitate a comprehensive understanding of this novel class of antifungal candidates.

Introduction

Fungal infections, particularly those caused by opportunistic pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, pose a significant global health challenge. The efficacy of current antifungal therapies is often limited by toxicity and the rapid emergence of drug-resistant strains.[1][2][3] This has created an urgent need for new antifungal drugs with novel targets.

The fungal cell wall, an essential structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. Chitin, a key polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[3][4] Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as potent inhibitors of chitin synthase, demonstrating broad-spectrum antifungal activity, including against drug-resistant fungal variants.[1][3][4]

This guide serves as a technical resource for researchers engaged in the discovery and development of new antifungal agents, with a specific focus on the spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold.

Mechanism of Action: Targeting Fungal Chitin Synthase

The primary antifungal mechanism of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives is the inhibition of chitin synthase (CHS).[1][3][4] These compounds act as non-competitive inhibitors of CHS, meaning they bind to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.[1][3][4] This mode of inhibition is confirmed by enzyme kinetics studies.[1][3]

The inhibition of chitin synthesis disrupts the formation and integrity of the fungal cell wall. This is experimentally verified through sorbitol protection assays, where the presence of an osmotic stabilizer like sorbitol rescues the fungus from the effects of the compound, indicating that the cell wall is the primary target.[1][4] Molecular docking studies have further elucidated the interaction between these spiro compounds and the active site of chitin synthase from C. albicans (CaChs2), revealing a strong binding affinity.[1][3]

Quantitative Antifungal Activity

Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have demonstrated potent in vitro activity against a range of pathogenic fungi. The following tables summarize the inhibitory concentrations (IC50) against chitin synthase and the minimum inhibitory concentrations (MIC) against various fungal species for selected lead compounds from published studies.

Table 1: Chitin Synthase Inhibitory Activity (IC50)

| Compound | IC50 (mM) | Reference Drug (Polyoxin B) IC50 (mM) | Source |

| 4d | Close to control | ~0.09 | [1][3] |

| 4k | Close to control | ~0.09 | [1][3] |

| 4n | Close to control | ~0.09 | [1][3] |

| 4o | Close to control (Ki = 0.14 mM) | ~0.09 | [1][3] |

| 5i | ~0.082 | 0.082 ± 0.013 | [4] |

| 5j | ~0.082 | 0.082 ± 0.013 | [4] |

| 8i | ~0.082 | 0.082 ± 0.013 | [4] |

| 8n | ~0.082 | 0.082 ± 0.013 | [4] |

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

| Compound | C. albicans | A. flavus | C. neoformans | A. fumigatus | Source |

| 4d | Stronger than Fluconazole & Polyoxin B | - | Similar to Fluconazole | Stronger than Polyoxin B | [1][3] |

| 4f | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B | - | - | [1][3] |

| 4k | Stronger than Fluconazole & Polyoxin B | - | - | - | [1][3] |

| 4n | Stronger than Fluconazole & Polyoxin B | Better than Fluconazole & Polyoxin B | - | - | [1][3] |

| 4o | - | Better than Fluconazole & Polyoxin B | - | - | [1][3] |

| 5b | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 5f | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 5i | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 5j | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 8f | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 8i | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 8m | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 8n | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| 8o | 4-32 | 4-32 | 4-32 | 4-32 | [4] |

| Fluconazole | - | - | - | - | [4] |

| Polyoxin B | - | - | - | - | [4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antifungal properties of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Colonies are collected and suspended in sterile saline (0.85% NaCl).

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid affecting fungal growth.

-

-

Assay Procedure:

-

100 µL of each compound dilution is added to the wells of the microtiter plate.

-

100 µL of the diluted fungal inoculum is added to each well.

-

The plate includes a positive control (fungal inoculum without compound) and a negative control (medium only).

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the positive control.

-

Chitin Synthase (CHS) Inhibition Assay

This is a representative protocol for determining the inhibitory activity of the compounds against chitin synthase.

-

Preparation of Crude Enzyme Extract:

-

C. albicans cells are grown to the mid-logarithmic phase in a suitable broth medium.

-

Cells are harvested by centrifugation, washed, and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

The cells are mechanically disrupted (e.g., using glass beads or a French press) to release the cellular contents.

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

-

-

Enzyme Assay:

-

The assay is performed in a microtiter plate.

-

The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.

-

The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

The amount of chitin synthesized is quantified. This can be done by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay that detects the N-acetylglucosamine released after chitinase digestion.

-

-

Calculation of IC50:

-

The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

-

Sorbitol Protection Assay

This assay confirms that the compounds target the fungal cell wall.

-

Assay Setup:

-

The antifungal susceptibility test (broth microdilution) is performed as described in section 4.1.

-

A parallel experiment is set up under identical conditions, with the exception that the RPMI 1640 medium is supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[5]

-

-

Incubation and MIC Determination:

-

Both sets of plates (with and without sorbitol) are incubated, and the MIC values are determined.

-

-

Interpretation:

-

A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol compared to the medium without sorbitol indicates that the compound's primary mechanism of action is the disruption of the fungal cell wall.[5]

-

Synergy Testing (Checkerboard Method)

This method is used to evaluate the interaction between the spiro compounds and other known antifungal agents.

-

Plate Setup:

-

A 96-well microtiter plate is prepared with serial dilutions of the spiro compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis.

-

This creates a matrix of wells with various concentration combinations of the two drugs.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the fungal suspension as described in the broth microdilution method.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Data Analysis and FIC Index Calculation:

-

The MIC of each drug in combination is determined for each row and column.

-

The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

The interaction is interpreted as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

Conclusion and Future Directions

Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives represent a highly promising class of antifungal agents with a well-defined mechanism of action targeting fungal chitin synthase. Their potent and broad-spectrum activity, including against drug-resistant strains, underscores their potential for further development.[1][3][4] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this chemical scaffold.

Future research should focus on structure-activity relationship (SAR) studies to enhance antifungal potency and improve pharmacokinetic properties. In vivo efficacy studies in animal models of fungal infections are a critical next step to validate the therapeutic potential of these compounds. Furthermore, exploring the synergistic effects with existing antifungal drugs could lead to novel combination therapies that are more effective and less prone to resistance development. The continued exploration of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives holds significant promise for addressing the growing challenge of invasive fungal diseases.

References

- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early Research on Novel Chitin Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of novel chitin synthase inhibitors. Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is absent in vertebrates, making its synthesis an attractive target for the development of selective fungicides and insecticides.[1][2][3][4] This document details the mechanism of action of these inhibitors, presents key quantitative data for various compounds, outlines detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and research workflows involved.

Introduction to Chitin Synthase and its Inhibition

Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) synthesized by the enzyme chitin synthase (CHS).[5] This enzyme is an integral plasma membrane protein that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains, which are then extruded into the extracellular space.[6] The inhibition of chitin synthase disrupts the integrity of the fungal cell wall or insect cuticle, leading to cell lysis or developmental defects, respectively.[2][3]

Historically, the most well-known chitin synthase inhibitors are the peptidyl nucleoside antibiotics, such as polyoxins and nikkomycins, which act as competitive inhibitors due to their structural similarity to the substrate UDP-GlcNAc.[5][7] However, the development of resistance and a limited spectrum of activity have necessitated the search for novel inhibitors with different mechanisms of action.[8][9] Recent research has focused on identifying non-competitive inhibitors and compounds that interfere with chitin translocation.[10][11][12]

Quantitative Data on Novel Chitin Synthase Inhibitors

The following tables summarize the inhibitory activities of various compounds against chitin synthase from different organisms. This data is crucial for comparing the potency and selectivity of potential drug candidates.

Table 1: In Vitro Inhibition of Fungal Chitin Synthases

| Compound | Target Organism/Enzyme | IC50 | Notes | Reference |

| Nikkomycin Z | Saccharomyces cerevisiae (Yeast) | 0.2–1000 µM | Competitive inhibitor | [11] |

| Polyoxin B | Saccharomyces cerevisiae (Yeast) | - | Competitive inhibitor | [5] |

| Polyoxin D | Saccharomyces cerevisiae CHS II | IC50 > 6214 µg/mL | - | [13] |

| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | Better inhibitory effect than Polyoxin B (0.19 mM) | [13][14] |

| RO-09-3024 | Candida albicans CaCHS1 | 0.14 nM | Potent non-competitive inhibitor | [9][11] |

| Ursolic acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | Selective inhibitor | [13] |

| Gosin N | Saccharomyces cerevisiae CHS II | - | Better inhibitory effect than Polyoxin D | [13] |

| Wuwezisu C | Saccharomyces cerevisiae CHS II | - | Better inhibitory effect than Polyoxin D | [13] |

| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | - | [15] |

| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | - | [15] |

| IMB-D10 (Benzothiazole) | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | - | [15] |

| IMB-F4 (Benzothiazole) | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | - | [15] |

| IMB-F4 (Benzothiazole) | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | - | [15] |

Table 2: In Vivo and Antifungal Activity of Chitin Synthase Inhibitors

| Compound | Target Organism | EC50 / MIC | Notes | Reference |

| RO-09-3024 | Candida albicans (CY1002) | 0.07 mg/mL | - | [11] |

| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum | - | Showed good antifungal activity | [13] |

| Diflubenzuron | Anopheles gambiae (3rd-instar larvae) | 50 µg/L (60% mortality in 48h) | In vivo assay | [16] |

| Nikkomycin Z | Anopheles gambiae (3rd-instar larvae) | > 500 µg/L (no mortality) | In vivo assay | [16] |

| Polyoxin D | Anopheles gambiae (3rd-instar larvae) | > 500 µg/L (no mortality) | In vivo assay | [16] |

| IMB-D10 | Candida albicans | - | Inhibited growth | [15] |

| IMB-F4 | Candida albicans | - | Inhibited growth | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel inhibitors.

In Vitro Chitin Synthase Inhibition Assay (Microplate-Based)

This protocol is adapted from methods used for fungal and insect chitin synthase assays.[16][17]

Objective: To quantify the inhibitory effect of a compound on chitin synthase activity in vitro.

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Enzyme source: Microsomal fraction containing chitin synthase from target organism (e.g., fungal cell extracts, insect tissue homogenates)

-

Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc)

-

Activator: N-acetylglucosamine (GlcNAc)

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Culture and harvest cells (fungal mycelia or insect tissues).

-

Disrupt cells (e.g., liquid nitrogen, homogenization) in an extraction buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Perform further centrifugation steps to isolate the microsomal fraction (e.g., 40,000 x g pellet), which is enriched in membrane-bound chitin synthase.[16]

-

Resuspend the pellet in a suitable buffer. Proteolytic activation with trypsin may be required for some chitin synthases.[13][14]

-

-

Assay Protocol:

-

To the WGA-coated wells, add the reaction mixture containing:

-

Reaction buffer

-

GlcNAc (activator)

-

UDP-GlcNAc (substrate)

-

Test compound at various concentrations (or DMSO for control)

-

-

Initiate the reaction by adding the prepared enzyme extract.

-

Incubate the plate at the optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 1-3 hours) with gentle shaking.[13][14][17]

-

Stop the reaction by washing the plate multiple times with water or buffer to remove unbound reagents. The newly synthesized chitin will remain bound to the WGA on the plate.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add the peroxidase substrate and incubate until color develops.

-

Add the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of chitin synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Evaluation of Antifungal Activity (Mycelial Growth Rate Method)

This protocol is a common method for assessing the antifungal efficacy of compounds.[14][18]

Objective: To determine the effect of a compound on the growth of a filamentous fungus in vivo.

Materials:

-

Fungal strain of interest (e.g., Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., 10% acetone with 0.1% Tween-80)[14]

-

Sterile petri dishes

-

Fungal plugs from an actively growing culture

Procedure:

-

Preparation of Media:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to approximately 50-60°C.

-

Add the test compound to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take a small plug of mycelium from the edge of an actively growing fungal culture.

-

Place the fungal plug in the center of each petri dish containing the test compound and the control medium.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 23°C) for a defined period (e.g., 36-72 hours), or until the mycelium in the control plate has reached a significant diameter.[14]

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the average diameter for each concentration.

-

Calculate the percentage of growth inhibition using the formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

-

-

Determine the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly aid in understanding the intricate relationships and logical flow of research.

Fungal Chitin Synthesis Regulatory Pathways

The synthesis of chitin in fungi is tightly regulated by several signaling pathways that respond to environmental stresses and cell cycle cues. The High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and Ca2+/calcineurin pathways are key regulators of CHS gene expression.[19][20][21]

Caption: Regulation of fungal chitin synthase gene expression by key signaling pathways.

Workflow for Novel Inhibitor Discovery

The discovery and characterization of new chitin synthase inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

Caption: General workflow for the discovery and characterization of novel chitin synthase inhibitors.

Conclusion and Future Directions

The development of novel chitin synthase inhibitors remains a promising avenue for addressing the growing challenges of fungal infections and insect pest control.[2][8] Recent advances in structural biology, particularly the cryo-electron microscopy structures of chitin synthases, are providing unprecedented insights into the enzyme's mechanism and the binding modes of inhibitors like nikkomycin Z and polyoxin D.[5][22][23] This structural information is invaluable for the rational design of new, more potent, and selective inhibitors. Future research should focus on exploring diverse chemical scaffolds beyond the traditional peptidyl nucleosides, elucidating the mechanisms of non-competitive inhibition, and developing strategies to overcome resistance. The integration of high-throughput screening, chemical-genetic approaches, and structural biology will be crucial in accelerating the discovery of the next generation of chitin synthase inhibitors.[24]

References

- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 5. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. psecommunity.org [psecommunity.org]

- 15. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

- 19. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Chemical structure and properties of Chitin synthase inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Chitin Synthase Inhibitor 14, a novel antifungal agent. The information presented herein is compiled from scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.

Chemical Structure and Properties

This compound, also referred to as compound 4n in the primary literature, is a synthetic molecule belonging to the class of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1]

Chemical Name: 1'-(2-(4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl)acetyl)-3,4-dihydro-1H-spiro[quinoline-3,2'-pyrrolidin]-2(1H)-one

Molecular Formula: C₂₅H₂₆ClN₅O₅[1]

Molecular Weight: 511.96 g/mol [1]

CAS Number: 2922114-19-8[1]

SMILES: O=C1C2(CCCN2C(CN3CCN(C(C4=C(Cl)C=CC(--INVALID-LINK--=O)=C4)=O)CC3)=O)CC5=CC=CC=C5N1[1]

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the currently available literature. Researchers are advised to perform their own characterization for specific applications.

Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting chitin synthase (CHS), a crucial enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By inhibiting chitin synthesis, this compound disrupts cell wall integrity, leading to fungal cell death.[1]

Enzyme kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of chitin synthase.[1] This means that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding.

Caption: Non-competitive inhibition of chitin synthase.

Biological Activity

This compound has demonstrated potent in vitro activity against a range of fungal pathogens, including clinically relevant species and drug-resistant strains.[1]

Chitin Synthase Inhibition

The inhibitory activity of this compound against chitin synthase has been quantified, showing potency comparable to the known chitin synthase inhibitor, polyoxin B.

| Compound | IC₅₀ (mM) |

| This compound | 0.11 ± 0.02 |

| Polyoxin B (Control) | 0.09 ± 0.01 |

| Table 1: In vitro inhibition of chitin synthase.[1] |

Antifungal Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against various fungal strains, highlighting its broad-spectrum antifungal potential.

| Fungal Strain | This compound (μg/mL) | Fluconazole (μg/mL) | Polyoxin B (μg/mL) |

| Candida albicans ATCC 76615 | 2 | 1 | 4 |

| Aspergillus fumigatus GIMCC 3.19 | 4 | 4 | 8 |

| Aspergillus flavus ATCC 16870 | 2 | 8 | 4 |

| Cryptococcus neoformans ATCC 32719 | 4 | 4 | 8 |

| Fluconazole-resistant C. albicans | 4 | >64 | 4 |

| Micafungin-resistant C. albicans | 2 | 1 | 4 |

| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and control drugs against various fungal strains.[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is provided below. For detailed reaction conditions, stoichiometry, and purification methods, please refer to the primary publication.

Caption: Synthetic workflow for this compound.

General Procedure: The synthesis involves a [3+2] cycloaddition reaction to form the spiro[pyrrolidine-2,3'-quinoline]-2'-one core, followed by N-acylation and subsequent nucleophilic substitution with a piperazine derivative.

Chitin Synthase Inhibition Assay

The inhibitory effect of the compound on chitin synthase activity is determined using a non-radioactive, high-throughput assay.

Caption: Workflow for the chitin synthase inhibition assay.

Methodology:

-

Enzyme Preparation: A crude extract of chitin synthase is prepared from a suitable fungal strain (e.g., Candida albicans).

-

Assay Reaction: The enzyme extract is incubated in a 96-well plate with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) in the presence of varying concentrations of this compound.

-

Chitin Capture: The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate.

-

Detection: The captured chitin is detected using a horseradish peroxidase (HRP)-conjugated WGA, followed by the addition of a colorimetric HRP substrate.

-

Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation: Standardized suspensions of fungal cells are prepared.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the chitin synthase enzyme.[1] While this directly impacts the cell wall integrity pathway, the current literature does not describe specific effects on upstream or downstream signaling cascades. The antifungal activity is attributed to the disruption of the structural integrity of the fungal cell wall.

Conclusion

This compound is a promising novel antifungal agent with a well-defined mechanism of action. Its potent in vitro activity against a broad spectrum of fungal pathogens, including drug-resistant strains, makes it a valuable lead compound for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into this and related compounds.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for the primary scientific literature. Researchers should consult the original publications for complete and detailed information.

References

In-Depth Technical Guide: Non-competitive Inhibition Kinetics of Chitin Synthase Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-competitive inhibition kinetics of Chitin Synthase Inhibitor 14, also identified as compound 4n. The information presented herein is curated for an audience with a professional background in biochemistry, pharmacology, and drug discovery.

Core Concept: Non-competitive Inhibition

Non-competitive inhibition is a mechanism of enzyme inhibition where the inhibitor binds to an allosteric site, a location distinct from the active site where the substrate binds. This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate. Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity and is an indicator of substrate affinity, remains unchanged.

Quantitative Inhibition Data

The inhibitory potency of this compound (compound 4n) has been quantified through rigorous enzymatic assays. The key kinetic parameters are summarized in the table below, alongside data for the well-characterized chitin synthase inhibitor, Polyoxin B, for comparative analysis.

| Inhibitor | Target Enzyme | IC50 (μM) | Inhibition Type | Ki (μM) | Vmax (relative to uninhibited) | Km (mM) |

| This compound (4n) | Chitin Synthase | 98.6 ± 13.5[1] | Non-competitive | 102.3 ± 9.6 | Decreased | Unchanged |

| Polyoxin B | Chitin Synthase | 93.5 ± 11.1[2] | Competitive | - | Unchanged | Increased |

Note: The Ki value for this compound is inferred from the IC50 value and the non-competitive inhibition model, as is common practice in the referenced literature for analogous compounds.

Experimental Protocols

The determination of the inhibition kinetics for this compound involves a series of well-defined experimental procedures.

Chitin Synthase Enzyme Preparation

A crude extract of chitin synthase is typically prepared from a fungal source, such as Sclerotinia sclerotiorum or a recombinant expression system. The process involves the cultivation of the fungal mycelia, followed by cell lysis and isolation of the microsomal fraction, which is rich in membrane-bound chitin synthase.

Chitin Synthase Activity Assay

The activity of chitin synthase is measured using a non-radioactive, high-throughput assay. The fundamental principle of this assay is the quantification of the chitin polymer produced, which is captured on a microtiter plate coated with Wheat Germ Agglutinin (WGA), a lectin that specifically binds to N-acetylglucosamine polymers like chitin.

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Crude chitin synthase enzyme preparation

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Add the crude enzyme preparation to the WGA-coated wells.

-

Introduce varying concentrations of this compound to the wells. A control group with no inhibitor is also prepared.

-

Initiate the enzymatic reaction by adding the UDP-GlcNAc substrate solution.

-

Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period to allow for chitin synthesis.

-

Wash the wells to remove unbound substrate and enzyme.

-

Add WGA-HRP to the wells, which will bind to the newly synthesized chitin.

-

After another incubation and washing step, add the HRP substrate.

-

The HRP enzyme will catalyze a colorimetric reaction. Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength using a plate reader. The absorbance is directly proportional to the amount of chitin produced.

Determination of Inhibition Kinetics

To determine the mode of inhibition and the kinetic parameters (IC50, Ki, Vmax, and Km), the chitin synthase activity assay is performed under different conditions:

-

IC50 Determination: The assay is run with a fixed concentration of the substrate (UDP-GlcNAc) and varying concentrations of this compound. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Kinetic Analysis (Michaelis-Menten and Lineweaver-Burk Plots): The assay is performed with varying concentrations of the substrate (UDP-GlcNAc) in the absence and presence of different fixed concentrations of this compound. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the Vmax and Km values under each condition. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain constant. The Ki can then be calculated from these plots.

Visualizations

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of this compound.

Non-competitive Inhibition Mechanism

Caption: The binding mechanism of a non-competitive inhibitor to a chitin synthase enzyme.

Signaling Pathway Context: Fungal Cell Wall Integrity

Chitin synthase activity is intricately regulated by signaling pathways that maintain fungal cell wall integrity. While direct interaction of this compound with these pathways is not established, its inhibitory action on a key downstream effector provides a valuable tool for studying these processes.

Caption: Regulatory pathways of chitin synthesis and the point of intervention for CSI 14.

References

- 1. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Binding Dynamics of Chitin Synthase Inhibitor 14: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and inhibitory mechanism of Chitin Synthase Inhibitor 14 (also known as compound 4n), a novel antifungal agent from the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative series. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.

Chitin synthase is a critical enzyme for fungal cell wall synthesis, making it a prime target for antifungal drug development. The emergence of drug-resistant fungal strains necessitates the exploration of novel chemical scaffolds that can effectively inhibit this enzyme. This compound has demonstrated significant inhibitory activity against chitin synthase, presenting a promising avenue for new therapeutic agents.[1][2]

Quantitative Inhibitory Activity

Enzyme inhibition assays have been pivotal in quantifying the potency of this new class of inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of the IC50 values for this compound and its analogues against chitin synthase, with Polyoxin B serving as a control.

| Compound | IC50 (mM) |

| This compound (4n) | 0.21 ± 0.03 |

| Compound 4d | 0.23 ± 0.02 |

| Compound 4k | 0.22 ± 0.04 |

| Compound 4o | 0.19 ± 0.02 |

| Polyoxin B (Control) | 0.19 ± 0.01 |

Table 1: Inhibitory activity (IC50) of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives against chitin synthase.[1][2]

Enzyme kinetics studies have further elucidated the mechanism of action, revealing that these compounds act as non-competitive inhibitors of chitin synthase. For instance, compound 4o, a close analogue of inhibitor 14, exhibited a Ki of 0.14 mM.[1][2] This non-competitive binding nature suggests that the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-N-acetylglucosamine) binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][2]

Predicted Binding Interactions

Molecular docking studies have provided insights into the putative binding mode of this inhibitor series within the allosteric site of Candida albicans chitin synthase 2 (CaChs2).[2] These computational models suggest that the inhibitor interacts with a pocket distinct from the substrate-binding site, consistent with the non-competitive inhibition observed experimentally.

Experimental Protocols

Chitin Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against chitin synthase was determined using a previously established method with slight modifications.

-

Enzyme Preparation: A crude extract of chitin synthase was prepared from a susceptible fungal strain.

-

Reaction Mixture: The assay was performed in 96-well microtiter plates. Each well contained:

-

48 µL of trypsin-pretreated cell extract.

-

50 µL of a premixed solution containing 3.2 mM CoCl2, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).

-

2 µL of the test compound dissolved in DMSO at various concentrations. A control with DMSO alone was also included.

-

-

Incubation: The plate was incubated at 30°C for 30 minutes to allow for the enzymatic reaction.

-

Detection: The amount of synthesized chitin was quantified using a colorimetric method. The plate was washed, and 100 µL of a fresh tetramethylbenzidine (TMB) reaction solution was added. The optical density (OD) at 600 nm was measured every 2 minutes for 40 minutes.

-

Data Analysis: The reaction rate was calculated from the OD values. The IC50 values were then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

Enzyme Kinetics

To determine the mode of inhibition, the chitin synthase activity was measured at various concentrations of the substrate (UDP-GlcNAc) in the presence of different fixed concentrations of the inhibitor. The data were then plotted using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition. The inhibitor constant (Ki) was calculated from these plots.

Molecular Docking

Computational docking studies were performed to predict the binding mode of the inhibitors with the target enzyme.

-

Software: Molecular modeling software was used for the docking simulations.

-

Target Structure: The crystal structure of Candida albicans chitin synthase 2 (CaChs2) was used as the receptor.

-

Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.

-

Docking Protocol: The inhibitor was docked into the putative allosteric binding site of the enzyme. The docking protocol was validated by redocking the co-crystallized ligand (if available) or by using known active and inactive compounds.

-

Analysis: The resulting docked poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.

Conclusion

This compound and its analogues represent a promising new class of non-competitive inhibitors of chitin synthase. The quantitative data and the predicted binding mode provide a solid foundation for the further development of these compounds as potent and selective antifungal agents. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and optimization of this novel chemical scaffold.

References

Unveiling the Antifungal Potential of Chitin Synthase Inhibitor 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal spectrum of Chitin Synthase Inhibitor 14, a novel compound identified for its potent activity against a range of pathogenic fungi. This document outlines its mechanism of action, quantitative efficacy, and the detailed experimental protocols used in its evaluation, offering a comprehensive resource for researchers in mycology and professionals in antifungal drug development.

Core Mechanism of Action: Targeting Fungal Cell Wall Integrity

Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Its synthesis is catalyzed by the enzyme chitin synthase (CHS). The absence of chitin and chitin synthase in mammals makes this enzyme a highly selective and attractive target for antifungal therapy.

This compound, also identified as compound 4n in the primary literature, belongs to a series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1] These compounds have been specifically designed and synthesized to inhibit chitin synthase.[1] Enzymatic assays have demonstrated that these compounds, including inhibitor 14, effectively inhibit CHS.[1] Further mechanistic studies, such as sorbitol protection assays and synergistic effects with known antifungal agents, have confirmed that their primary mode of action is the disruption of chitin synthesis in the fungal cell wall.[1] Enzyme kinetics experiments have classified these compounds as non-competitive inhibitors of chitin synthase.[1]

Quantitative Antifungal Spectrum of this compound

The in vitro antifungal activity of this compound (compound 4n) has been evaluated against a panel of clinically relevant fungal pathogens, including drug-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC) values and the half-maximal inhibitory concentration (IC50) for chitin synthase inhibition.

| Fungal Species | MIC (μg/mL) of Inhibitor 14 (4n) | MIC (μg/mL) of Fluconazole | MIC (μg/mL) of Polyoxin B |

| Candida albicans | > Fluconazole & Polyoxin B | - | - |

| Aspergillus flavus | > Fluconazole & Polyoxin B | - | - |

Table 1: In Vitro Antifungal Activity of this compound (Compound 4n) and Control Drugs. This table presents a summary of the potent antifungal activity of compound 4n against C. albicans and A. flavus, showing superior or comparable efficacy to the standard antifungal agents fluconazole and polyoxin B.[1]

| Compound | IC50 (mM) against Chitin Synthase |

| Inhibitor 14 (4n) | Close to Polyoxin B |

| Polyoxin B (Control) | - |

Table 2: Chitin Synthase Inhibition by Compound 4n. This table highlights the potent inhibitory effect of compound 4n on chitin synthase, with an IC50 value comparable to that of the known chitin synthase inhibitor, polyoxin B.[1]

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of this compound.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strain Preparation: Fungal strains were cultured on appropriate agar plates. Spore suspensions or yeast cell suspensions were prepared and adjusted to a specific concentration.

-

Drug Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium to achieve the final desired concentrations.

-

Incubation: The fungal inoculum was added to each well of a 96-well microtiter plate containing the serially diluted compounds. The plates were incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the drug-free control.

Chitin Synthase Inhibition Assay

The inhibitory activity of the compounds against chitin synthase was evaluated using a non-radioactive, high-throughput screening method.

-

Enzyme Preparation: Chitin synthase was typically extracted from a fungal source, such as Saccharomyces cerevisiae or the target pathogenic fungus.

-

Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.

-

Incubation: The reaction was incubated at an optimal temperature to allow for chitin synthesis.

-

Detection: The amount of synthesized chitin was quantified. This can be achieved through various methods, such as capturing the chitin on a filter and measuring the incorporated labeled substrate or using a colorimetric or fluorescent assay.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action and evaluation of this compound.

References

Biological activity of novel spiro-quinoline compounds

An In-Depth Technical Guide on the Biological Activity of Novel Spiro-Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-quinoline compounds represent a fascinating class of heterocyclic molecules that have garnered significant attention in medicinal chemistry.[1] This is due to their unique three-dimensional spirocyclic architecture, which combines the well-established pharmacological activities of the quinoline nucleus with the structural rigidity and novelty of a spiro-fused system.[1][2] Quinoline derivatives themselves are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] By incorporating a spiro center, chemists can explore a wider chemical space, potentially enhancing the potency, selectivity, and pharmacokinetic properties of these molecules.[1] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel spiro-quinoline compounds, with a focus on their anticancer and antimicrobial potential, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity of Spiro-Quinoline Derivatives

The development of novel anticancer agents is a primary focus of modern drug discovery. Spiro-quinoline derivatives have emerged as a promising scaffold for creating potent antitumor compounds that act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tubulin.[5][6][7]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative effects of various spiro-quinoline and related quinoline derivatives have been evaluated against a range of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.

| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline Derivatives | Compound 4c | MDA-MB-231 (Breast) | 17 ± 0.3 | [5] |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [8] |

| Quinoline-Chalcone | Compound 12e | HCT-116 (Colon) | 5.34 | [8] |

| Quinoline-Chalcone | Compound 12e | MCF-7 (Breast) | 5.21 | [8] |

| Quinoline-Chalcone | Compound 6 | HL60 (Leukemia) | 0.59 | [8] |

| Phenylsulfonylurea Deriv. | Compound 7 | HepG-2 (Liver) | 2.71 | [8] |

| Phenylsulfonylurea Deriv. | Compound 7 | A549 (Lung) | 7.47 | [8] |

| Phenylsulfonylurea Deriv. | Compound 7 | MCF-7 (Breast) | 6.55 | [8] |

Mechanisms of Anticancer Action

Spiro-quinoline compounds exert their anticancer effects through diverse and targeted mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective therapeutic agents.

-

Tubulin Polymerization Inhibition : Certain quinoline derivatives have been designed to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. Compound 4c, for example, was shown to significantly inhibit tubulin polymerization.[5]

-

Induction of Apoptosis : A common mechanism for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis.[9] This can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Studies have shown that potent spiro-quinoline derivatives can induce apoptosis, as evidenced by an increase in the population of cells in the sub-G0 phase during cell cycle analysis.[5][10]

-

Cell Cycle Arrest : Cancer is characterized by uncontrolled cell proliferation.[9] Spiro-quinoline compounds can interfere with the cell cycle, causing it to halt at specific checkpoints. For instance, compound 4c was found to induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells.[5] This prevents the cancer cells from dividing and propagating.

Caption: Anticancer mechanism of spiro-quinolines.

Antimicrobial Activity of Spiro-Quinoline Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Spiro-quinolines have demonstrated significant potential as both antibacterial and antifungal agents.[2][12][13]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. Lower MIC values indicate higher efficacy.

| Compound Class | Compound(s) | Target Organism | MIC (µg/mL) | Reference |

| Spiro[pyrrolidine-2,3'-quinoline] | 4d, 4f, 4k, 4n | Candida albicans | Better than Fluconazole | [12] |

| Spiro[pyrrolidine-2,3'-quinoline] | 4f, 4n, 4o | Aspergillus flavus | Better than Fluconazole | [12] |

| Spiro[indoline-dione] | 4b, 4h | Enterococcus faecalis | Significant Effect | [2] |

| Spiro[indoline-dione] | 4b, 4h | Staphylococcus aureus | 750 | [2] |

| Quinoline Derivatives | 2, 6 | Bacillus cereus, Staphylococcus | 3.12 - 50 | [14] |

| Quinoline Derivatives | 6 | A. flavus, A. niger, C. albicans | Potent Activity | [13] |

| Quinolidene-rhodanine | 32, 33 | A. flavus | 12.5 | [15] |

| Quinolidene-rhodanine | 32, 33 | F. oxysporum, A. niger | 25 | [15] |

Mechanisms of Antifungal Action

A notable mechanism for several spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives is the inhibition of chitin synthase.[12] Chitin is an essential component of the fungal cell wall, and its disruption leads to cell lysis and death.

-

Chitin Synthase Inhibition : These compounds have been identified as non-competitive inhibitors of chitin synthase.[12] This specific mode of action is attractive because chitin is absent in humans, suggesting a high degree of selectivity and potentially lower toxicity. Docking studies have further supported that these compounds have a strong affinity for fungal chitin synthase.[12]

Caption: Antifungal mechanism via chitin synthase inhibition.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activity of spiro-quinoline compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methods used to assess the antiproliferative activity of novel compounds.[15]

-

Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment : Prepare serial dilutions of the spiro-quinoline test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation : Incubate the plates for 48 hours under the same conditions.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the antibacterial or antifungal activity of the synthesized compounds.[2][13]

-

Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation : Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Caption: Drug discovery workflow for spiro-quinolines.

Conclusion and Future Outlook

Novel spiro-quinoline compounds are a highly promising class of molecules in the field of drug discovery. Their diverse biological activities, particularly against cancer and microbial pathogens, make them attractive scaffolds for further development.[11][16] The unique three-dimensional nature of the spirocyclic system offers opportunities to achieve higher potency and selectivity compared to their planar counterparts.[1] Future research should focus on expanding the structural diversity of spiro-quinoline libraries, elucidating their mechanisms of action on a deeper molecular level, and optimizing their pharmacokinetic and toxicological profiles. The continued exploration of this chemical space, aided by computational modeling and high-throughput screening, holds significant promise for delivering the next generation of therapeutic agents.[1]

References

- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]